R 715
CAS No.: 185052-09-9
VCID: VC21537479
Molecular Formula: C57H81N13O12
Molecular Weight: 1140.3 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

Description |
R 715 is a potent and selective antagonist for the bradykinin B1 receptor, with a pA2 value of 8.49. It exhibits no activity at the B2 receptors and is known for reducing mechanical hypernociception in mouse models of neuropathic pain. This compound is metabolically stable, making it a valuable tool in research related to pain management and bradykinin receptor studies . Pharmacological ActivityR 715 is specifically designed to target the bradykinin B1 receptor without affecting the B2 receptor. This selectivity is crucial in understanding the role of B1 receptors in pain mechanisms, particularly in neuropathic pain models. By antagonizing these receptors, R 715 reduces mechanical hypernociception, which is a significant aspect of neuropathic pain research . Research FindingsResearch involving R 715 focuses on its potential in managing neuropathic pain by blocking the bradykinin B1 receptor. Studies have shown that R 715 effectively reduces mechanical hypernociception in mouse models, highlighting its therapeutic potential in pain management . Key Research Findings:
Future Directions:
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CAS No. | 185052-09-9 |
Product Name | R 715 |
Molecular Formula | C57H81N13O12 |
Molecular Weight | 1140.3 g/mol |
IUPAC Name | (2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid |
Standard InChI | InChI=1S/C57H81N13O12/c1-4-34(2)48(56(81)82)68-51(76)43(31-37-23-24-38-17-8-9-18-39(38)29-37)66-52(77)44(33-71)67-50(75)42(30-36-15-6-5-7-16-36)64-47(73)32-62-53(78)45-21-13-27-69(45)55(80)46-22-14-28-70(46)54(79)41(20-12-26-61-57(59)60)65-49(74)40(63-35(3)72)19-10-11-25-58/h5-9,15-18,23-24,29,34,40-46,48,71H,4,10-14,19-22,25-28,30-33,58H2,1-3H3,(H,62,78)(H,63,72)(H,64,73)(H,65,74)(H,66,77)(H,67,75)(H,68,76)(H,81,82)(H4,59,60,61)/t34-,40-,41-,42-,43+,44-,45-,46-,48-/m0/s1 |
Standard InChIKey | DOSXOGUJJBDRGQ-VUBDHFCFSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C |
SMILES | CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C |
Canonical SMILES | CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C |
Appearance | White lyophilised solid |
Boiling Point | N/A |
Melting Point | N/A |
Purity | >98% |
Sequence | KRPPGFSXI(Modifications: Lys-1 = N-terminal Ac, X = DβNal) |
Solubility | Soluble in water |
Storage | -20°C |
Synonyms | AcLys(D-betaNal(7),Ile(8))des-Arg(9)-bradykinin bradykinin, AcLys(D-betaNal(7),Ile(8))des-Arg(9)- R 715 R-715 R715 cpd |
PubChem Compound | 5311397 |
Last Modified | Apr 15 2024 |
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